Methyl (R)-2-amino-3-(o-tolyl)propanoate
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Overview
Description
Methyl ®-2-amino-3-(o-tolyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a methyl ester group, and an o-tolyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(o-tolyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as o-toluidine and methyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of o-toluidine to methyl acrylate.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-2-amino-3-(o-tolyl)propanoate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-3-(o-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The o-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens are used under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl ®-2-amino-3-(o-tolyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-3-(o-tolyl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The specific pathways affected depend on the biological context and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-2-amino-3-(p-tolyl)propanoate: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
Methyl ®-2-amino-3-(m-tolyl)propanoate: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
Methyl ®-2-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
Methyl ®-2-amino-3-(o-tolyl)propanoate is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The ortho-substitution can lead to steric hindrance and electronic effects that differentiate it from its meta- and para-substituted analogs.
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-8-5-3-4-6-9(8)7-10(12)11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
KXWBUUKZTWGWCG-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](C(=O)OC)N |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)OC)N |
Origin of Product |
United States |
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